molecular formula C23H16F3N3O2S B7789326 qc1

qc1

Cat. No.: B7789326
M. Wt: 455.5 g/mol
InChI Key: IFNVTSPDMUUAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRDye QC-1 is a non-fluorescent (dark) quencher compatible with a wide range of visible and near-infrared fluorophores (approximately 500-800 nm). It is known for its broad quenching range and high efficiency, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

IRDye QC-1 is synthesized through a series of chemical reactions involving the coupling of specific dye molecules with reactive groups. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of ester bonds and the incorporation of sulfonate groups to enhance solubility and stability .

Industrial Production Methods

Industrial production of IRDye QC-1 involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production process includes rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

IRDye QC-1 primarily undergoes quenching reactions, where it interacts with fluorophores to absorb their emitted energy and prevent fluorescence. This quenching mechanism is highly efficient and does not involve traditional chemical reactions like oxidation or reduction .

Common Reagents and Conditions

The quenching reactions involving IRDye QC-1 typically occur under mild conditions, compatible with biological systems. Common reagents include various fluorophores that emit light in the visible to near-infrared range. The reactions are usually carried out in aqueous solutions or buffer systems .

Major Products Formed

The primary product of the quenching reaction is a non-fluorescent complex formed between IRDye QC-1 and the fluorophore. This complex effectively absorbs the energy emitted by the fluorophore, resulting in a significant reduction in fluorescence .

Mechanism of Action

The mechanism of action of IRDye QC-1 involves the absorption of energy emitted by fluorophores, preventing fluorescence. This quenching mechanism is based on the principle of Förster resonance energy transfer (FRET), where the energy from the excited fluorophore is transferred to the quencher (IRDye QC-1) without the emission of light. This process is highly efficient and allows for precise control of fluorescence signals in various assays .

Comparison with Similar Compounds

IRDye QC-1 is unique in its broad quenching range and high efficiency. Similar compounds include other non-fluorescent quenchers like Black Hole Quencher (BHQ) dyes and QSY dyes. IRDye QC-1 stands out due to its compatibility with a wider range of fluorophores and its ability to quench fluorescence with over 97% efficiency .

List of Similar Compounds

  • Black Hole Quencher (BHQ) dyes
  • QSY dyes
  • Dabcyl dyes

IRDye QC-1’s unique properties make it a valuable tool in various scientific applications, offering advantages over other quenchers in terms of efficiency and versatility .

Properties

IUPAC Name

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNVTSPDMUUAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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